molecular formula C15H11FN2O2S B5626662 4-fluoro-N-3-quinolinylbenzenesulfonamide

4-fluoro-N-3-quinolinylbenzenesulfonamide

Cat. No. B5626662
M. Wt: 302.3 g/mol
InChI Key: ATJRLQAMNWXNJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluoro-N-3-quinolinylbenzenesulfonamide-related compounds often involves palladium-catalyzed reactions, highlighting the importance of catalysis in introducing fluorine atoms into complex molecules. For example, the generation of 11-fluoro-11H-indeno[1,2-c]quinolines was achieved via a palladium-catalyzed three-component reaction, demonstrating the versatility and efficiency of such methods in synthesizing fluorinated compounds (Pan et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-N-3-quinolinylbenzenesulfonamide and related molecules has been extensively studied. Investigations into the crystal structures of related compounds reveal detailed insights into their molecular arrangements and intermolecular interactions. For instance, the analysis of N-(4-fluorobenzoyl)benzenesulfonamide demonstrated the significance of hydrogen bonding and other intermolecular forces in defining the structural characteristics of these compounds (Suchetan et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-Fluoro-N-3-quinolinylbenzenesulfonamide and derivatives often exploit the reactivity of the fluorine atom and the sulfonamide group. Research into copper-catalyzed reactions has shown how these functionalities can be leveraged for remote C−H amination, providing a pathway to synthesize aminated quinolines with high efficiency and selectivity (Yin et al., 2017).

properties

IUPAC Name

4-fluoro-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-12-5-7-14(8-6-12)21(19,20)18-13-9-11-3-1-2-4-15(11)17-10-13/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJRLQAMNWXNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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